molecular formula C23H16N4S2 B12564486 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 143539-34-8

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12564486
CAS No.: 143539-34-8
M. Wt: 412.5 g/mol
InChI Key: LGBYVYHHXCXXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate thiazole and thiadiazole precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease progression.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt key biochemical processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Diphenyl-1,3-thiazol-4-yl)-4-piperidino-1,2-dihydropyrimidin-2-one
  • 1-(2,5-Diphenyl-1,3-thiazol-4-yl)-4-(methylsulfanyl)-2(1H)-pyrimidinone

Uniqueness

Compared to similar compounds, 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine stands out due to its unique structural features and diverse range of applications. Its combination of thiazole and thiadiazole moieties imparts distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

143539-34-8

Molecular Formula

C23H16N4S2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(2,5-diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C23H16N4S2/c1-4-10-16(11-5-1)20-19(25-21(28-20)17-12-6-2-7-13-17)22-26-27-23(29-22)24-18-14-8-3-9-15-18/h1-15H,(H,24,27)

InChI Key

LGBYVYHHXCXXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C4=NN=C(S4)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.